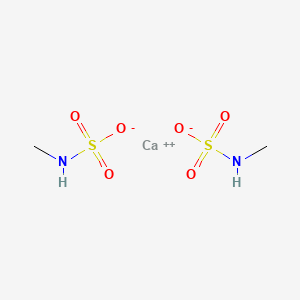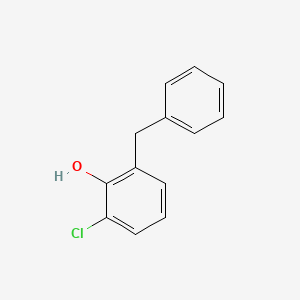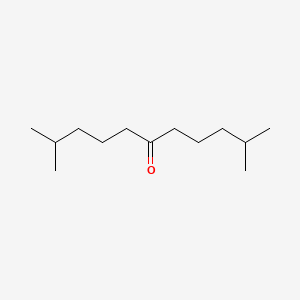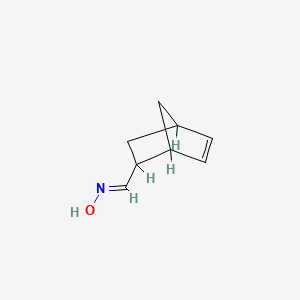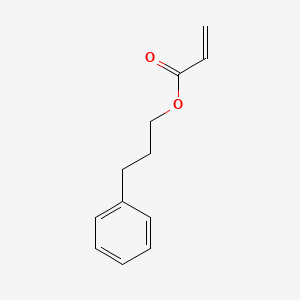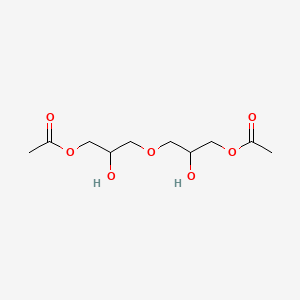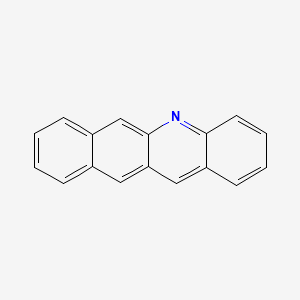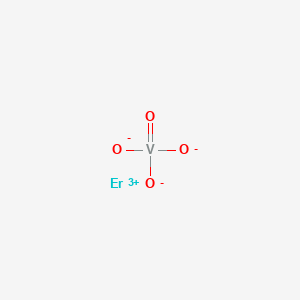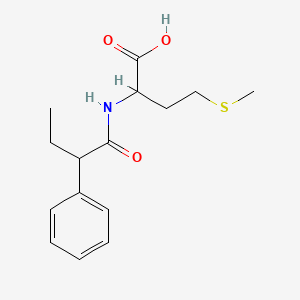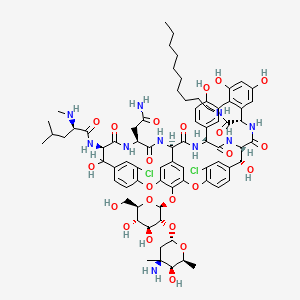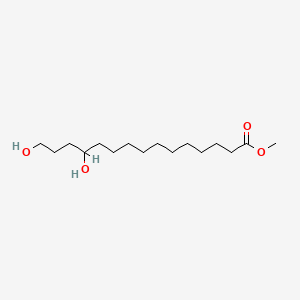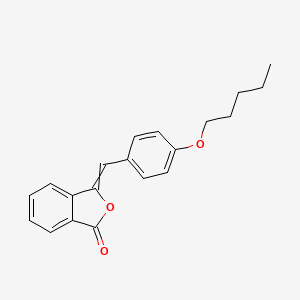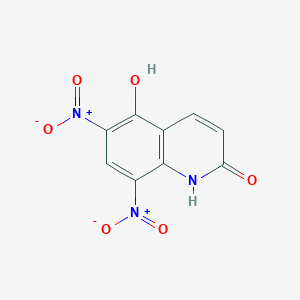
5-hydroxy-6,8-dinitro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by the presence of hydroxy and nitro groups at specific positions on the quinoline ring, which significantly influences its chemical properties and potential applications. Quinolin-2-one derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one typically involves the nitration of 5-hydroxy-1H-quinolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-6,8-dinitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-hydroxy-6,8-diamino-1H-quinolin-2-one.
Substitution: Formation of various substituted quinolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-hydroxy-6,8-dinitro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one is largely dependent on its chemical structure. The presence of nitro groups can influence its reactivity and interaction with biological targets. For example, the compound may undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-1H-quinolin-2-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.
6,8-dinitro-1H-quinolin-2-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
5-amino-6,8-dinitro-1H-quinolin-2-one: Contains amino groups instead of the hydroxy group, altering its chemical and biological properties.
Uniqueness
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is unique due to the combination of hydroxy and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
31570-98-6 |
|---|---|
Molecular Formula |
C9H5N3O6 |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
5-hydroxy-6,8-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5N3O6/c13-7-2-1-4-8(10-7)5(11(15)16)3-6(9(4)14)12(17)18/h1-3,14H,(H,10,13) |
InChI Key |
OKFFTJMTNOFVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


